

### Paeoniflorin for autoimmune disease research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Paeonicluside |           |
| Cat. No.:            | B15592254     | Get Quote |

An In-depth Technical Guide to Paeoniflorin for Autoimmune Disease Research

Authored for: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Paeoniflorin (PF), the principal bioactive monoterpene glycoside from Paeonia lactiflora Pall. (white peony root), is a cornerstone of traditional medicine for treating inflammatory and autoimmune disorders. As the major active constituent of Total Glucosides of Peony (TGP), a preparation approved for clinical use in China for conditions like rheumatoid arthritis, PF has garnered significant scientific interest.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning paeoniflorin's therapeutic potential in autoimmune diseases. It details its modulatory effects on key signaling pathways, including NF-κB, JAK/STAT, and the NLRP3 inflammasome, and its impact on a spectrum of immune cells. The guide summarizes preclinical evidence in various animal models of autoimmunity, presents quantitative data in structured tables, outlines core experimental protocols, and uses visualizations to elucidate complex biological pathways and workflows.

# Introduction: From Traditional Use to Molecular Mechanisms

For over a millennium, the root of Paeonia lactiflora has been utilized in traditional Chinese medicine to alleviate pain and treat inflammatory and immune-mediated conditions.[3] Modern phytochemical research has identified Paeoniflorin (PF) as its most abundant active component, constituting over 40% of Total Glucosides of Peony (TGP).[3] TGP has been



developed into a modern pharmaceutical preparation and is used clinically for autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][3] The therapeutic efficacy of TGP is largely attributed to PF, which exhibits a remarkable range of pharmacological activities, including potent anti-inflammatory, immunomodulatory, and antioxidant effects.[4][5] This document synthesizes the current understanding of PF's mechanisms of action at a molecular level, providing a technical resource for researchers exploring its potential as a novel therapeutic agent for autoimmune diseases.

### **Core Mechanisms of Immunomodulation**

Paeoniflorin exerts its therapeutic effects by targeting multiple facets of the immune response. Its action is not limited to a single receptor or pathway but rather involves a broad modulation of immune cells and their intricate signaling networks.

### **Regulation of Immune Cell Function**

PF has been shown to regulate the function of various immune cells that are pivotal in the pathogenesis of autoimmune diseases.[6]

- T Cells: PF plays a crucial role in restoring immune homeostasis by balancing T cell subsets. It particularly inhibits the differentiation and function of pro-inflammatory T helper 17 (Th17) cells, which are key drivers in many autoimmune conditions like psoriasis and multiple sclerosis.[7][8] This is often achieved by suppressing the IL-6/STAT3 signaling pathway, which is critical for Th17 differentiation.[7][9]
- Macrophages and Microglia: PF can suppress the activation of macrophages and microglia, key innate immune cells involved in inflammation. It inhibits their polarization towards the pro-inflammatory M1 phenotype and reduces their production of inflammatory mediators.[9]
   [10] In models of inflammatory pain and neuroinflammation, PF was found to inhibit spinal microglial activation.[11][12]
- Dendritic Cells (DCs): As potent antigen-presenting cells, DCs are crucial for initiating T cell responses. PF has been demonstrated to inhibit DC function, thereby dampening the subsequent activation of pathogenic T cells.[6][7] This includes reducing the production of cytokines like IL-6 by DCs, which in turn limits Th17 cell differentiation.[7]



### **Inhibition of Key Inflammatory Signaling Pathways**

Paeoniflorin's immunomodulatory effects are mediated through its interaction with several critical intracellular signaling pathways.[4][6]

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation.[9] In numerous disease models, PF has been shown to potently inhibit NF-κB activation.[9][12][13] It can block the phosphorylation and degradation of IκBα (the inhibitor of NF-κB), preventing the nuclear translocation of the p65 subunit.[14][15] This inhibitory action has been linked to upstream targets, including Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) in lupus models and the Akt signaling molecule.[12][16] By suppressing NF-κB, PF effectively downregulates the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[14][17]





Click to download full resolution via product page

Paeoniflorin inhibits the NF-kB signaling pathway.



### Foundational & Exploratory

Check Availability & Pricing

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for transmitting signals from cytokine receptors to the nucleus.[9] PF has been shown to attenuate the JAK2/STAT3 pathway, which is hyperactivated in many autoimmune and inflammatory conditions.[9][18] By inhibiting the phosphorylation of JAK2 and STAT3, PF disrupts the signaling cascade initiated by cytokines like IL-6.[9][18] Some studies suggest PF may achieve this by upregulating Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of this pathway.[9] This mechanism is central to PF's ability to inhibit Th17 cell differentiation and reduce inflammation in models of multiple sclerosis, psoriasis, and diabetic nephropathy.[9]





Click to download full resolution via product page

Paeoniflorin modulates the JAK/STAT signaling pathway.







The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation of IL-1 $\beta$  and IL-18 and induces a form of inflammatory cell death called pyroptosis.[11] PF has been shown to inhibit the activation of the NLRP3 inflammasome.[11][19][20] This action is linked to the regulation of upstream signaling, including the SIRT1/NF-kB axis and the inhibition of signals that prime and activate the inflammasome complex.[11]

Furthermore, PF modulates autophagy, a cellular self-cleaning process that is often dysregulated in autoimmune diseases.[21][22] In some contexts, such as in SLE models, PF promotes autophagy via the PI3K/Akt/mTOR pathway, which can help clear cellular debris and reduce inflammation.[21][23] In other scenarios, it can inhibit excessive autophagy that contributes to pathology.[24] This context-dependent regulation of autophagy highlights a sophisticated mechanism for restoring cellular homeostasis.





Click to download full resolution via product page

Paeoniflorin inhibits NLRP3 inflammasome activation.



# **Preclinical Efficacy in Autoimmune Disease Models**

The therapeutic potential of paeoniflorin has been validated in a wide range of preclinical animal models of autoimmune diseases.

### **Rheumatoid Arthritis (RA)**

In collagen-induced arthritis (CIA) rat models, PF administration significantly reduced arthritic symptoms, decreased joint swelling, and lowered the production of pro-inflammatory cytokines like TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[9][17] It also inhibits the proliferation, migration, and invasion of RA fibroblast-like synoviocytes (RA-FLS), which are key effector cells in joint destruction.[25] Mechanistically, PF has been shown to modulate the circ-FAM120A/miR-671-5p/MDM4 axis in RA-FLS and reduce levels of COX-2.[17][25]

### **Multiple Sclerosis (MS)**

In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, PF treatment ameliorated disease symptoms and significantly delayed disease onset.[7] Histological analysis revealed that PF reduced inflammatory cell infiltration and demyelination in the central nervous system (CNS).[7] This neuroprotective effect is linked to the inhibition of Th17 cell infiltration into the CNS and the suppression of M1 microglia/macrophage polarization.[7][10] A direct molecular target, the glycolytic enzyme  $\alpha$ -enolase (ENO1), was recently identified, linking PF's anti-inflammatory action to the regulation of glucose metabolism in microglia/macrophages.[10]

### **Psoriasis**

Using the imiquimod (IMQ)-induced psoriasis-like mouse model, studies have demonstrated that PF effectively alleviates skin lesions, including keratinocyte hyperproliferation and inflammatory cell infiltration.[8][27][28] PF treatment reduced the infiltration of T cells, DCs, and neutrophils in the lesional skin.[27][28] It significantly decreased the mRNA expression of Th1 and Th17-related cytokines (IL-17, IFN-γ, IL-6, TNF-α) both in the mouse model and in peripheral blood mononuclear cells (PBMCs) from psoriasis patients.[27] The mechanism involves the inhibition of Stat3 phosphorylation, a key step in the Th17 differentiation pathway.

### Systemic Lupus Erythematosus (SLE)



In lupus-prone MRL/lpr mice and IMQ-induced models, PF has shown significant therapeutic effects. It reduces the production of autoantibodies (like anti-dsDNA), alleviates kidney damage, and mitigates splenomegaly.[16][21][29] In models of neuropsychiatric lupus (NPSLE), PF ameliorated cognitive deficits and neuroinflammation by restoring autophagy in hippocampal neurons via the PI3K/AKT/mTOR signaling axis.[21][23] Its mechanism in SLE also involves inhibiting the IRAK1-NF-kB signaling pathway in macrophages and CD4+ T lymphocytes.[16][29]

### **Data Presentation**

Table 1: Effect of Paeoniflorin on Key Cytokines in Preclinical Models



| Cytokine                      | Disease Model                 | System/Cell<br>Type          | Effect   | Reference(s) |
|-------------------------------|-------------------------------|------------------------------|----------|--------------|
| TNF-α                         | Rheumatoid<br>Arthritis (CIA) | Rat Serum/Joints             | 1        | [17][30]     |
| Systemic Lupus<br>(MRL/lpr)   | Mouse<br>Macrophages          | 1                            | [16]     |              |
| Psoriasis (IMQ)               | Mouse Skin /<br>Human PBMCs   | 1                            | [27][28] | _            |
| Inflammatory<br>Pain          | Mouse CNS                     | 1                            | [12]     | _            |
| IL-1β                         | Rheumatoid<br>Arthritis (CIA) | Rat Serum                    | 1        | [17]         |
| Psoriasis (IMQ)               | Mouse Skin                    | ↓                            | [28]     |              |
| NLRP3<br>Activation           | Mouse<br>Hippocampus          | 1                            | [11]     | _            |
| Myocardial Injury (LPS)       | Mouse<br>Myocardium           | ţ                            | [15]     | _            |
| IL-6                          | Multiple<br>Sclerosis (EAE)   | Mouse Dendritic              | 1        | [7]          |
| Systemic Lupus<br>(MRL/lpr)   | Mouse<br>Macrophages          | ţ                            | [16]     |              |
| Psoriasis (IMQ)               | Mouse Skin /<br>Human PBMCs   | ţ                            | [27][31] | _            |
| Rheumatoid<br>Arthritis (CIA) | Rat Serum                     | 1                            | [17]     | _            |
| IL-17                         | Psoriasis (IMQ)               | Mouse Skin /<br>Spleen Cells | 1        | [8][27]      |
| Multiple<br>Sclerosis (EAE)   | Mouse<br>CNS/Spleen           | 1                            | [7]      |              |



| IFN-y | Psoriasis (IMQ) | Mouse Skin                        | 1 | [27] |
|-------|-----------------|-----------------------------------|---|------|
| IL-22 | Psoriasis       | Human<br>Keratinocytes<br>(HaCaT) | 1 | [31] |

Arrow  $(\downarrow)$  indicates a decrease in expression or secretion.

# Table 2: Summary of Paeoniflorin's Impact on In Vivo Autoimmune Models



| Disease<br>Model                       | Animal                                                 | Key<br>Pathologica<br>I Features                           | Paeoniflorin<br>Intervention | Key<br>Outcomes                                                                                                                | Reference(s |
|----------------------------------------|--------------------------------------------------------|------------------------------------------------------------|------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-------------|
| Rheumatoid<br>Arthritis                | Collagen-<br>Induced<br>Arthritis (CIA)<br>Rat         | Joint swelling, inflammation, cartilage destruction        | 10, 20 mg/kg                 | Reduced arthritic score, $\downarrow$ TNF- $\alpha$ , $\downarrow$ IL-1 $\beta$ , $\downarrow$ IL- $6$ , $\downarrow$ COX- $2$ | [9][17]     |
| Multiple<br>Sclerosis                  | Experimental Autoimmune Encephalomy elitis (EAE) Mouse | CNS inflammation, demyelination, paralysis                 | 5 mg/kg, i.p.                | Delayed onset, reduced clinical score, ↓demyelinatio n, ↓Th17 infiltration                                                     | [7]         |
| Psoriasis                              | Imiquimod<br>(IMQ)-<br>Induced<br>Mouse                | Skin thickening, scaling, keratinocyte hyperprolifera tion | 50, 100<br>mg/kg, i.g.       | Reduced PASI score, ↓epidermal thickness, ↓inflammator y infiltrates                                                           | [27][32]    |
| Systemic<br>Lupus<br>Erythematosu<br>s | MRL/lpr<br>Mouse                                       | Autoantibodie<br>s,<br>splenomegaly<br>, kidney<br>damage  | 25, 50, 75<br>mg/kg          | ↓anti-dsDNA,<br>↓kidney<br>damage,<br>↓splenomegal<br>y,<br>↓IRAK1/NF-<br>ĸB pathway                                           | [29][33]    |

i.p. = intraperitoneal; i.g. = intragastric; PASI = Psoriasis Area and Severity Index.

# **Experimental Protocols**

This section provides a generalized methodology for key experiments frequently cited in paeoniflorin research. Researchers should consult the specific cited literature for detailed



parameters.

## Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model

This is a widely used, rapid, and robust model that recapitulates many features of human psoriasis, particularly the role of the IL-23/Th17 axis.

- Animals: BALB/c or C57BL/6 mice (6-8 weeks old) are typically used.
- Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved back skin and sometimes the ear for 5-7 consecutive days. Control mice receive a similar amount of vaseline.
- Paeoniflorin Administration: PF (e.g., 50-100 mg/kg) or vehicle is administered daily via oral gavage or intraperitoneal injection, starting from day 0.
- Scoring and Readouts:
  - Clinical Scoring: Skin inflammation is scored daily for erythema (redness), scaling, and thickness (induration) on a scale of 0 to 4. The cumulative score is the Psoriasis Area and Severity Index (PASI) score.
  - Histology: At the end of the experiment, skin samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness (acanthosis) and assess inflammatory infiltrate.
  - Immunohistochemistry (IHC): Skin sections can be stained for immune cell markers like
     CD3 (T cells), F4/80 (macrophages), and MPO (neutrophils).
  - Gene Expression: RNA is extracted from skin tissue, and qRT-PCR is performed to measure mRNA levels of cytokines (e.g., II17a, II6, Tnf).





Click to download full resolution via product page

Workflow for the Imiquimod (IMQ)-induced psoriasis model.

### **Western Blot Analysis for Signaling Pathways**

This protocol is used to detect the levels of total and phosphorylated proteins in key signaling pathways (e.g., NF-kB, STAT3).

- Cell/Tissue Lysis: Cells or homogenized tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
- SDS-PAGE: Equal amounts of protein (e.g., 20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF)
  or nitrocellulose membrane.



- Blocking: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin).
- Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. Band intensities are quantified using software like ImageJ, and target protein levels are normalized to a loading control (e.g., β-actin).

### **Enzyme-Linked Immunosorbent Assay (ELISA)**

ELISA is used to quantify cytokine levels in serum, cell culture supernatants, or tissue homogenates.

- Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.
- Blocking: The plate is washed and blocked to prevent non-specific binding.
- Sample Incubation: Standards and samples are added to the wells and incubated.
- Detection Antibody: After washing, a biotinylated detection antibody is added.
- Enzyme Conjugate: Avidin-HRP or a similar enzyme conjugate is added.
- Substrate Addition: A substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
- Measurement: The reaction is stopped, and the absorbance is read on a microplate reader.
   The cytokine concentration in the samples is calculated from the standard curve.



### **Conclusion and Future Directions**

Paeoniflorin is a compelling natural product with well-documented anti-inflammatory and immunomodulatory properties, making it a strong candidate for the development of new therapies for autoimmune diseases. Its multi-target mechanism of action—simultaneously inhibiting key pro-inflammatory pathways like NF-kB and JAK/STAT, modulating multiple immune cell types, and restoring cellular homeostasis through processes like autophagy—is particularly advantageous for treating complex, multifactorial diseases.

While preclinical data are robust, several areas warrant further investigation:

- Clinical Trials: Rigorous, large-scale, placebo-controlled clinical trials are needed to validate the efficacy and safety of purified paeoniflorin in human autoimmune diseases.
- Pharmacokinetics and Bioavailability: PF has relatively low oral bioavailability. The
  development of derivatives (e.g., Paeoniflorin-6'-O-benzenesulfonate) or novel drug delivery
  systems could enhance its therapeutic potential.[2]
- Target Deconvolution: While many pathways are known to be affected, further research to
  identify and validate direct binding targets (such as the recent discovery of ENO1) will
  provide a more precise understanding of its mechanism of action.[10]
- Combination Therapies: Investigating PF as an adjunct to existing therapies could reveal synergistic effects, potentially allowing for lower doses of conventional drugs and reducing their associated side effects.[34]

In conclusion, paeoniflorin represents a promising scaffold for the development of next-generation immunomodulatory agents. The extensive body of research summarized in this guide provides a solid foundation for its continued exploration and translation into clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Total glucosides of paeony: A review of its phytochemistry, role in autoimmune diseases, and mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6'-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 3. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunoregulatory effects of total glucosides of peony in autoimmune diseases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant effects of Paeoniflorin and relevant molecular mechanisms as related to a variety of diseases: A review PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. Paeoniflorin inhibits imiquimod-induced psoriasis in mice by regulating Th17 cell response and cytokine secretion PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeoniflorin Directly Targets ENO1 to Inhibit M1 Polarization of Microglia/Macrophages and Ameliorates EAE Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Paeoniflorin Attenuates Inflammatory Pain by Inhibiting Microglial Activation and Akt-NFkB Signaling in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. ceji.termedia.pl [ceji.termedia.pl]
- 15. Paeoniflorin improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paeoniflorin inhibits activation of the IRAK1-NF-kB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 18. Renal protective effect of Paeoniflorin by inhibition of JAK2/STAT3 signaling pathway in diabetic mice PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 19. Paeoniflorin relieves LPS-induced inflammatory pain in mice by inhibiting NLRP3 inflammasome activation via transient receptor potential vanilloid 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. phcog.com [phcog.com]
- 21. Paeoniflorin Attenuates Cognitive Dysfunction and Neuroinflammation by Autophagy in Mice with SLE Induced by Imiquimod PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Paeoniflorin ameliorates airway inflammation and immune response in ovalbumin induced asthmatic mice: From oxidative stress to autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Paeoniflorin Suppresses Rheumatoid Arthritis Development via Modulating the Circ-FAM120A/miR-671-5p/MDM4 Axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Paeoniflorin Directly Targets ENO1 to Inhibit M1 Polarization of Microglia/Macrophages and Ameliorates EAE Disease PMC [pmc.ncbi.nlm.nih.gov]
- 27. Paeoniflorin suppresses inflammatory response in imiquimod-induced psoriasis-like mice and peripheral blood mononuclear cells (PBMCs) from psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Paeoniflorin inhibits skin lesions in imiquimod-induced psoriasis-like mice by downregulating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Paeoniflorin Inhibits LPS-Induced Activation of Splenic CD4+ T Lymphocytes and Relieves Pathological Symptoms in MRL/lpr Mice by Suppressing IRAK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synovial tissue quantitative proteomics analysis reveals paeoniflorin decreases LIFR and ASPN proteins in experimental rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 31. cabidigitallibrary.org [cabidigitallibrary.org]
- 32. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 33. Paeoniflorin attenuates depressive behaviors in systemic lupus erythematosus mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. What is Total Glucosides of White Paeony used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Paeoniflorin for autoimmune disease research].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15592254#paeoniflorin-for-autoimmune-disease-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com